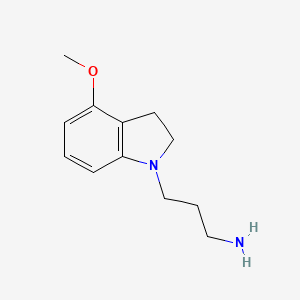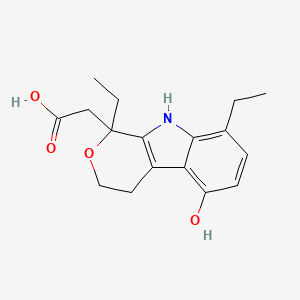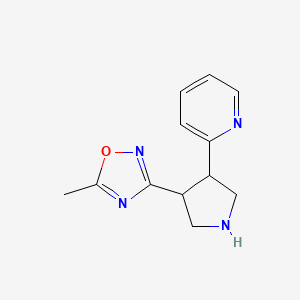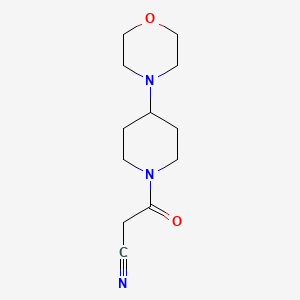![molecular formula C11H21N3O2 B15291249 2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethyl group, an oxan-4-yl group, and a hydroxyethanimidamide moiety, making it a unique structure for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cyclopropylmethylamine with oxan-4-ylmethyl chloride under basic conditions to form the intermediate (cyclopropylmethyl)[(oxan-4-yl)methyl]amine . This intermediate is then reacted with hydroxyethanimidamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or oxan-4-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine: Shares a similar structure but lacks the hydroxyethanimidamide moiety.
4-[(Cyclopropylmethyl)amino]-4-oxo-2-butenoic acid: Contains a cyclopropylmethyl group but differs in the oxan-4-yl and hydroxyethanimidamide components.
Uniqueness
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H21N3O2 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c12-11(13-15)8-14(7-9-1-2-9)10-3-5-16-6-4-10/h9-10,15H,1-8H2,(H2,12,13) |
InChIキー |
IATFKQHPDYAEAC-UHFFFAOYSA-N |
異性体SMILES |
C1CC1CN(C/C(=N\O)/N)C2CCOCC2 |
正規SMILES |
C1CC1CN(CC(=NO)N)C2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


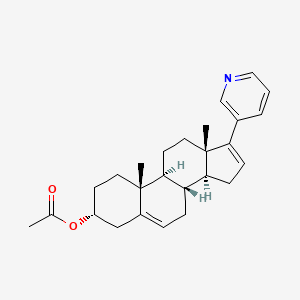
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
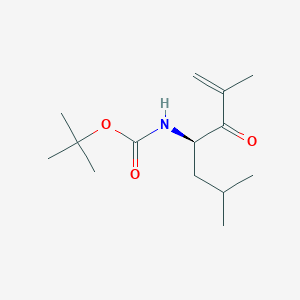
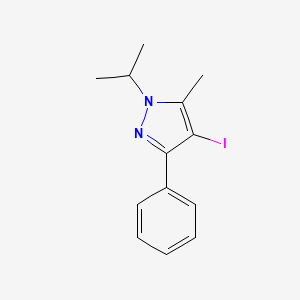
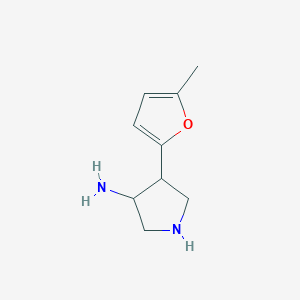
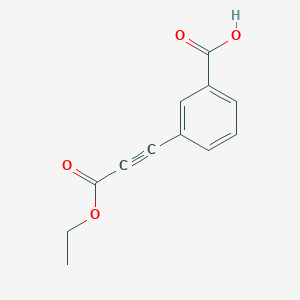
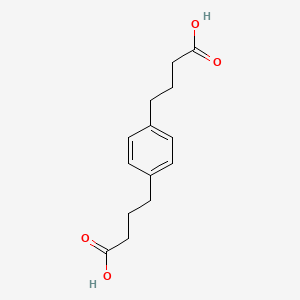
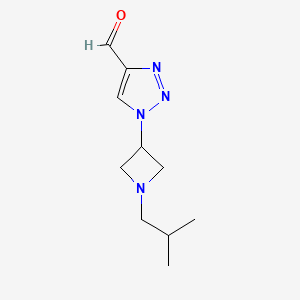

![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
